5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.
Preparation Methods
The synthesis of 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrrolopyrimidine structure . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase by binding to its active site, thereby preventing the breakdown of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and antiproliferative activities.
Comparison with Similar Compounds
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is structurally similar to other pyrrolopyrimidines and pyrimidopyrimidines. Some of the similar compounds include:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also have a fused pyrimidine ring system and are known for their diverse biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Properties
Molecular Formula |
C13H13N5 |
---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
5-(4-aminophenyl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5/c1-18-6-10(8-2-4-9(14)5-3-8)11-12(15)16-7-17-13(11)18/h2-7H,14H2,1H3,(H2,15,16,17) |
InChI Key |
BAEKRMUFCBZPQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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